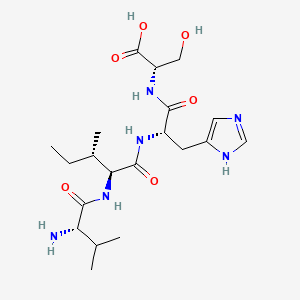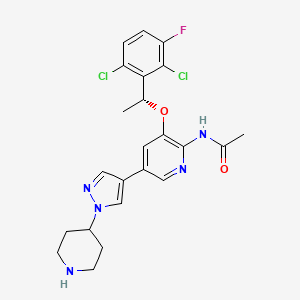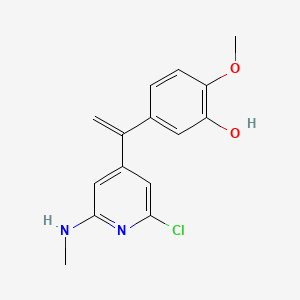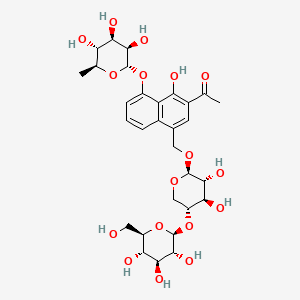![molecular formula C15H25N2O8P B15139516 1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer effects through the inhibition of DNA synthesis and induction of apoptosis .
Métodos De Preparación
The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired modifications are achieved . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is utilized in research focused on DNA synthesis inhibition and apoptosis induction.
Medicine: Its antitumor activity makes it a candidate for cancer research, particularly in targeting lymphoid malignancies.
Mecanismo De Acción
The mechanism of action of 1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways that regulate cell proliferation and survival. By interfering with DNA synthesis, it prevents the replication of cancer cells, leading to cell death through apoptosis .
Comparación Con Compuestos Similares
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil is unique compared to other nucleoside analogs due to its specific modifications at the 2’ and 5’ positions. Similar compounds include:
1-[6-(Diethoxyphosphinyl)-2-O-(2-methoxyethyl)-|A-D-ribo-hexofuranosyl]uracil: This uridine analog has potential antiepileptic effects and is used to study anticonvulsant and anxiolytic activities.
Other purine nucleoside analogs: These compounds share similar antitumor activities but differ in their specific chemical modifications and target pathways.
Propiedades
Fórmula molecular |
C15H25N2O8P |
|---|---|
Peso molecular |
392.34 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-5-(2-diethoxyphosphorylethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H25N2O8P/c1-4-23-26(21,24-5-2)9-7-10-12(19)13(22-3)14(25-10)17-8-6-11(18)16-15(17)20/h6,8,10,12-14,19H,4-5,7,9H2,1-3H3,(H,16,18,20)/t10-,12?,13+,14-/m1/s1 |
Clave InChI |
UHAJHJFICWGZNC-KVYFJXEBSA-N |
SMILES isomérico |
CCOP(=O)(CC[C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC)O)OCC |
SMILES canónico |
CCOP(=O)(CCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


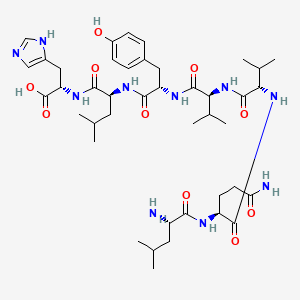
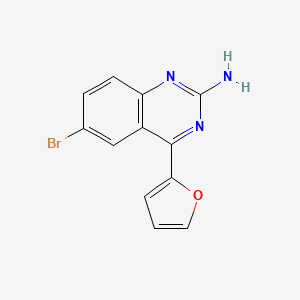
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)

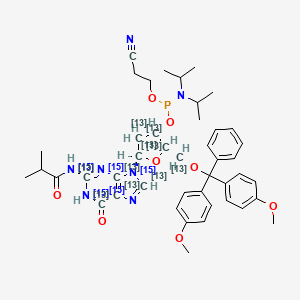


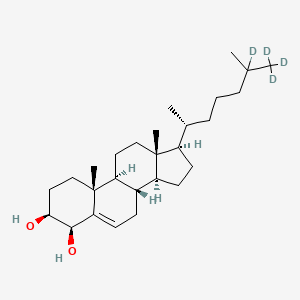
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)

